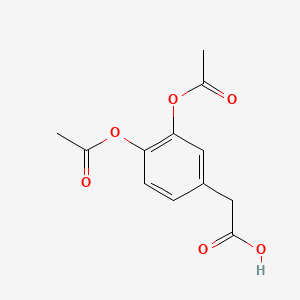

3,4-Diacetoxyphenylacetic acid

描述

Contextualizing 3,4-Diacetoxyphenylacetic Acid within the Scope of Phenylacetic Acid Derivatives

This compound belongs to the class of organic compounds known as phenylacetic acid derivatives. mdpi.com Phenylacetic acid itself is a versatile molecule found in nature and plays a role as a plant auxin and antimicrobial agent. mdpi.com Its derivatives are characterized by a phenyl group attached to an acetic acid moiety and are significant as metabolites in various organisms. mdpi.com

A key related compound is 3,4-dihydroxyphenylacetic acid (DOPAC), a well-known metabolite of the neurotransmitter dopamine (B1211576). mdpi.comnih.gov this compound is the diacetylated form of DOPAC, meaning it has two acetyl groups attached to the hydroxyl groups of the phenyl ring. This structural modification can influence its chemical properties, such as solubility and reactivity. cymitquimica.com The presence of the acetyloxy groups suggests it can undergo esterification and hydrolysis reactions under specific conditions. cymitquimica.com

Phenylacetic acid and its derivatives are foundational components in the synthesis of numerous pharmaceuticals, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac. mdpi.com

Significance of this compound in Contemporary Chemical and Biomedical Sciences

This compound serves as a valuable building block in organic synthesis for creating a range of more complex molecules, including pharmaceuticals and agrochemicals. biosynth.com Its structure, featuring both aromatic and carboxylic acid functionalities, lends it to various chemical transformations. cymitquimica.com

In the realm of biomedical research, this compound has shown potential in several areas. Studies have indicated its possible therapeutic applications in inflammation, thrombotic diseases, and certain types of cancer. biosynce.com It is also being explored for its role in promoting skin health, potentially for use in cosmetics. biosynce.com Furthermore, research has investigated its use as a potent agent against amyloid diseases, such as Alzheimer's, and synucleinopathies, like Parkinson's disease, by disrupting the formation of fibrillar protein aggregates. google.com

Overview of Current and Emerging Research Trajectories for this compound

The current research on this compound is still in its early stages, with much to be explored regarding its full biological characteristics and potential applications. biosynce.com A significant area of investigation is its role as a chemical intermediate for the synthesis of novel compounds with specific biological activities. biosynth.combiosynce.com

Emerging research is likely to focus on further elucidating its mechanisms of action in the context of the diseases for which it has shown potential. This includes more in-depth studies on its anti-inflammatory, anti-thrombotic, and anti-cancer properties. biosynce.com Additionally, its application as a food additive to explore potential health benefits is another avenue of interest. biosynce.com As a versatile chemical entity, its stability, reactivity, and potential applications will continue to be studied under various conditions, such as different pH levels and temperatures. cymitquimica.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 85621-43-8 | cymitquimica.combiosynth.combiosynce.comcarlroth.comchemsrc.com |

| Molecular Formula | C₁₂H₁₂O₆ | cymitquimica.combiosynth.comcarlroth.com |

| Molar Mass | 252.22 g/mol | cymitquimica.combiosynth.comcarlroth.com |

| Appearance | White crystalline solid | biosynth.com |

| Melting Point | 89-92 °C | biosynce.com |

| Boiling Point | 390.7 ± 37.0 °C at 760 mmHg | biosynce.comcarlroth.com |

| Density | 1.3 ± 0.1 g/cm³ | biosynce.com |

| Flash Point | 148.5 ± 20.0 °C | biosynth.combiosynce.comcarlroth.com |

| Solubility | Soluble in water, ethanol, and acetone | biosynth.com |

Structure

2D Structure

属性

IUPAC Name |

2-(3,4-diacetyloxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-7(13)17-10-4-3-9(6-12(15)16)5-11(10)18-8(2)14/h3-5H,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYELVKLTNGETIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CC(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234861 | |

| Record name | 3,4-Diacetoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85621-43-8 | |

| Record name | 3,4-Bis(acetyloxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85621-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diacetoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085621438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diacetoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diacetoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIACETOXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRO5CE1S6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for 3,4 Diacetoxyphenylacetic Acid

Methodologies for the Preparation of 3,4-Diacetoxyphenylacetic Acid

The preparation of this compound is primarily achieved through chemical synthesis, starting from its hydroxylated precursor and utilizing various chemical intermediates.

Chemical Synthesis Pathways (e.g., from 3,4-dihydroxyphenylacetic acid)

The most direct and common method for synthesizing this compound is through the acetylation of 3,4-dihydroxyphenylacetic acid (DOPAC). This reaction involves the conversion of the two phenolic hydroxyl groups on the benzene (B151609) ring into acetate (B1210297) esters.

The process is a standard esterification reaction. Typically, 3,4-dihydroxyphenylacetic acid is treated with an acetylating agent, most commonly acetic anhydride (B1165640), in the presence of a catalyst. The catalyst can be a base, such as pyridine (B92270) or triethylamine, or a catalytic amount of a strong acid. The base serves to deprotonate the phenolic hydroxyl groups, increasing their nucleophilicity, and also to neutralize the acetic acid byproduct formed during the reaction. The reaction proceeds as the nucleophilic oxygen atoms of the hydroxyl groups attack the electrophilic carbonyl carbons of the acetic anhydride, leading to the formation of the diacetylated product. Following the reaction, standard workup procedures involving extraction and washing are used to isolate the crude product.

Utilization of Precursor Compounds and Chemical Intermediates in Synthesis

The synthesis of this compound relies on the availability of its immediate precursor, 3,4-dihydroxyphenylacetic acid (DOPAC). DOPAC itself can be obtained from various sources or synthesized through several pathways, highlighting a range of precursor compounds and intermediates.

DOPAC is a natural metabolite of the neurotransmitter dopamine (B1211576), formed through the action of the enzyme monoamine oxidase (MAO). wikipedia.orgnih.gov The direct biochemical precursor to DOPAC in this pathway is 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPALD). nih.gov While this represents a biosynthetic route, chemical synthesis often employs more accessible starting materials.

A notable synthetic precursor for DOPAC is 4-hydroxyphenylacetic acid. This compound can be converted to 3,4-dihydroxyphenylacetic acid through an aerobic biotransformation process using whole-cell cultures of Arthrobacter protophormiae, achieving a yield of 52%. wikipedia.org Phenylacetic acid and its derivatives are fundamental starting materials for many pharmaceuticals.

Table 1: Key Precursors and Intermediates for this compound Synthesis

| Compound Name | Role in Synthesis | Reference Pathway |

|---|---|---|

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Immediate Precursor | Acetylation to form the final product. |

| Dopamine | Biosynthetic Precursor | Metabolized to DOPAC in biological systems. wikipedia.org |

| 3,4-Dihydroxyphenylacetaldehyde (DOPALD) | Biosynthetic Intermediate | The initial product from dopamine oxidation, which is then converted to DOPAC. nih.gov |

| 4-Hydroxyphenylacetic acid | Chemical Precursor | Converted to DOPAC via biotransformation. wikipedia.org |

Synthesis of Analogs and Conjugates of this compound

The molecular structure of this compound, featuring a carboxylic acid group, allows for a variety of derivatization reactions to produce analogs and conjugates with modified properties.

Ester and Amide Derivative Synthesis

The carboxylic acid functional group is the primary site for derivatization to form esters and amides. These reactions can also be performed on the precursor, 3,4-dihydroxyphenylacetic acid, to produce a series of ester and amide derivatives. nih.gov

Ester Synthesis: Ester derivatives are typically synthesized via Fischer-Speier esterification. This method involves refluxing the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid or hydrogen chloride gas. sphinxsai.com

Amide Synthesis: The synthesis of amide derivatives requires the activation of the carboxylic acid group or its conversion to a more reactive intermediate, such as an acyl chloride. google.com Common methods include:

Acyl Halide Method: The carboxylic acid is reacted with a halogenating agent like thionyl chloride to form an acyl chloride. This highly reactive intermediate then readily reacts with an amine to form the corresponding amide. google.com

Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct coupling of the carboxylic acid with an amine. google.com

Catalytic Methods: A mild and efficient direct amidation of carboxylic acids and amines can be catalyzed by compounds such as TiCp2Cl2. researchgate.net

A systematic study has been performed to synthesize a series of 3,4-dihydroxyphenylacetic acid ester and amide derivatives, which were then characterized using techniques such as ¹H NMR, ¹³C NMR, and ESI-MS. nih.gov

Table 2: General Schemes for Ester and Amide Synthesis

| Derivative Type | General Reaction | Reagents and Conditions |

|---|---|---|

| Ester | R-COOH + R'-OH ⇌ R-COOR' + H₂O | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Reflux |

| Amide | R-COOH + R'-NH₂ → R-CONHR' + H₂O | 1. Thionyl Chloride (SOCl₂) to form acyl chloride. 2. Amine (R'-NH₂) |

Design and Synthesis of Novel Chemical Scaffolds Incorporating this compound Moieties

The this compound structure can serve as a building block for the creation of more complex molecules and novel chemical scaffolds. The synthetic strategies employed often involve leveraging the reactivity of the carboxylic acid group to link the phenylacetic acid moiety to other molecular frameworks, such as heterocyclic rings.

The development of new synthetic methods allows for the incorporation of phenylacetic acid derivatives into diverse structures. For example, methodologies exist for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines, showcasing how a phenyl-substituted acid ester can be part of a heterocyclic ring system. nih.gov Similarly, various aromatic acids can be used as starting materials for the synthesis of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds, which are known to be integral parts of many biologically active compounds. researchgate.netnih.gov These established synthetic routes for other aromatic acids can be adapted to incorporate the this compound moiety, enabling the design of novel compounds for various research applications.

Optimization of Synthetic Yields and Purity Profiles for Research Applications

For research applications, obtaining high yields and purity of this compound and its derivatives is crucial. Optimization of the synthesis involves a systematic variation of reaction parameters and the use of effective purification techniques.

Optimization of Reaction Conditions:

Catalyst and Reagent Screening: The choice of catalyst and the stoichiometry of the reagents can significantly impact yield. For amidation reactions, screening different Lewis acids or coupling agents can identify the most efficient system. researchgate.net

Solvent and Temperature: The reaction solvent and temperature are critical parameters. For instance, solvent-free or "neat" reaction conditions, sometimes assisted by grinding, can lead to substantially shorter reaction times and comparable or improved yields over traditional solution-phase methods. researchgate.net

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time to maximize product formation while minimizing the formation of byproducts.

Purification Profiles: Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts.

Extraction and Washing: A standard aqueous workup involving extraction with an organic solvent can remove many water-soluble impurities. osti.gov

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the mother liquor. osti.gov

Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool. sphinxsai.com More advanced techniques like high-speed counter-current chromatography (HSCCC) have been successfully used for the preparative isolation and purification of structurally related phenolic acids with high purity. nih.gov

By carefully optimizing reaction conditions and employing appropriate purification strategies, this compound can be prepared with the high yield and purity required for demanding research applications.

Stereochemical Considerations and Enantiomeric Resolution in Derivative Synthesis

While this compound itself is an achiral molecule, the synthesis of its derivatives can introduce stereogenic centers, leading to the formation of enantiomers. A common strategy for creating such derivatives involves substitution at the alpha-carbon (the carbon atom adjacent to the carboxyl group) of the acetic acid side chain. The resulting α-substituted derivatives are chiral and typically produced as a racemic mixture, which is a 50:50 mixture of both enantiomers.

The separation of these enantiomers, a process known as enantiomeric resolution, is crucial for investigating the stereospecific properties of each isomer. The resolution of racemic carboxylic acids is a well-established field in stereochemistry, and the strategies employed are broadly applicable to chiral derivatives of this compound. The primary methods involve the conversion of the enantiomeric mixture into diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional laboratory techniques.

Classical Resolution via Diastereomeric Salt Formation

The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting products are two diastereomeric salts with different solubilities, which allows for their separation by fractional crystallization. libretexts.org Once the salts are separated, the individual enantiomers of the carboxylic acid can be regenerated by treatment with an achiral acid.

Commonly used chiral resolving agents for acidic compounds are naturally occurring alkaloids, which are readily available in enantiopure form. libretexts.orglibretexts.org

Table 1: Common Chiral Bases for the Resolution of Racemic Acids

| Chiral Resolving Agent | Type | Typical Application |

| Brucine | Alkaloid Base | Formation of diastereomeric salts with carboxylic acids. libretexts.org |

| Strychnine | Alkaloid Base | Used for fractional crystallization of diastereomeric salts. libretexts.org |

| Quinine | Alkaloid Base | Effective for resolving a wide range of acidic racemates. libretexts.org |

| (+)-Cinchotoxine | Alkaloid Base | Historically used by Pasteur in seminal resolution experiments. wikipedia.org |

| 1-Phenylethylamine | Synthetic Base | A versatile and widely used resolving agent for acids. wikipedia.orgnih.gov |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Used for the resolution of racemic bases. libretexts.org |

Resolution via Covalent Diastereomers and Chromatography

An alternative to salt formation is the covalent derivatization of the racemic carboxylic acid with a chiral auxiliary to form a mixture of diastereomers. tcichemicals.com These diastereomeric derivatives can then be separated using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC) on a conventional silica (B1680970) gel stationary phase. tcichemicals.com After separation, the chiral auxiliary is chemically cleaved from each diastereomer to yield the pure enantiomers of the target carboxylic acid. tcichemicals.com

Table 2: Chiral Auxiliaries for Derivatization of Carboxylic Acids

| Chiral Auxiliary | Method of Separation | Cleavage Condition |

| (-)-2,10-Camphorsultam | HPLC on silica gel | Hydrolysis |

| Chiral Alcohols | HPLC (as esters) | Hydrolysis libretexts.org |

| Chiral Amines | HPLC (as amides) | Hydrolysis (can be difficult) tcichemicals.com |

Furthermore, modern analytical and preparative techniques allow for the direct separation of enantiomers without derivatization. Chiral HPLC, which utilizes a chiral stationary phase (CSP), can effectively resolve racemic mixtures of chiral acids based on the differential transient diastereomeric interactions between the enantiomers and the CSP.

While the scientific literature does not extensively detail specific instances of enantiomeric resolution for derivatives of this compound, the principles and established methodologies for resolving other chiral carboxylic acids provide a clear and robust framework for how such separations would be approached. The choice of method would depend on the specific properties of the derivative, the scale of the resolution, and the availability of resolving agents or specialized chromatographic equipment.

Investigation of Biological and Pharmacological Activities of 3,4 Diacetoxyphenylacetic Acid

Exploration of Potential Therapeutic and Biochemical Applications

Research into the active metabolite DOPAC has uncovered a range of biological activities, suggesting potential applications in several areas of medicine. These activities are largely attributed to its catechol structure, which confers antioxidant and other reactive properties.

Research in Anti-inflammatory Mechanisms

The anti-inflammatory properties of 3,4-dihydroxyphenylacetic acid (DOPAC) have been demonstrated in multiple studies. Research indicates that it can significantly modulate the body's inflammatory response.

One study found that DOPAC exerts a notable anti-inflammatory effect by reducing the levels of pro-inflammatory cytokines, specifically lipopolysaccharide (LPS) and interleukin (IL)-6. nih.gov Simultaneously, it was shown to increase the levels of the anti-inflammatory cytokine IL-10. nih.gov Further research has corroborated these findings, showing that DOPAC inhibits the secretion of pro-inflammatory cytokines in mononuclear cells. smpdb.ca This dual action of suppressing pro-inflammatory signals while boosting anti-inflammatory ones highlights its potential as a regulator of inflammation.

Table 1: Anti-inflammatory Effects of 3,4-Dihydroxyphenylacetic acid (DOPAC)

| Cytokine/Mediator | Observed Effect | Reference |

|---|---|---|

| Lipopolysaccharide (LPS) | Decreased Levels | nih.gov |

| Interleukin-6 (IL-6) | Decreased Levels | nih.gov |

| Interleukin-10 (IL-10) | Increased Levels | nih.gov |

| Pro-inflammatory Cytokines (in mononuclear cells) | Inhibited Secretion | smpdb.ca |

Research in Antithrombotic Activities

Investigations into the antithrombotic potential of DOPAC have focused on its influence on platelet function. Platelets are key components in the formation of blood clots, or thrombi. The expression of P-selectin on the surface of platelets is a critical step in platelet aggregation. Research has shown that DOPAC can inhibit the expression of P-selectin in platelets, suggesting a mechanism by which it may exert antithrombotic effects. smpdb.ca By reducing this marker of platelet activation, DOPAC could potentially interfere with the processes that lead to the formation of dangerous blood clots.

Anticancer Research Applications

The potential of DOPAC as an anticancer agent has been explored in preclinical studies. Research has demonstrated that this compound exhibits a significant antiproliferative effect in specific cancer cell lines. nih.gov Notably, its activity has been observed in LNCaP prostate cancer cells and HCT116 colon cancer cells. nih.gov The antiproliferative activity of DOPAC is thought to be linked to its catechol structure, a recurring feature in many bioactive phenolic compounds. nih.gov These findings suggest that the 3,4-dihydroxyphenylacetic acid scaffold could be a valuable starting point for the development of new anticancer therapeutics.

Research in Neurodegenerative Diseases (e.g., Alzheimer's disease, Parkinson's disease, Synucleinopathies)

DOPAC is intrinsically linked to the pathophysiology of several neurodegenerative diseases due to its role as a primary metabolite of dopamine (B1211576). wikipedia.org Conditions such as Parkinson's disease are defined by the loss of dopamine-producing neurons, and consequently, levels of DOPAC are often altered in these patients. scirp.org Similarly, a dysfunctional dopaminergic system is observed in Alzheimer's disease, with studies noting lower levels of dopamine and its derivatives, including DOPAC. nih.govplos.org

A significant body of research has focused on the interaction between DOPAC and α-synuclein, the protein whose aggregation into amyloid fibrils is a hallmark of Parkinson's disease and other synucleinopathies. pathbank.orgbiorxiv.org Studies have shown that substoichiometric concentrations of DOPAC can inhibit the fibrillation of α-synuclein. pathbank.orgfrontiersin.org The mechanism involves the non-covalent binding of DOPAC to the α-synuclein monomer. pathbank.orgfrontiersin.org

Interestingly, the presence of α-synuclein accelerates the spontaneous oxidation of DOPAC into its quinone form, which is responsible for the inhibitory effect. pathbank.org This interaction leads to the formation of stable oligomers, preventing them from assembling into larger, insoluble fibrils. pathbank.orgfrontiersin.org Furthermore, DOPAC has been shown to decrease the formation of amyloid fibrils in the E46K variant of α-synuclein, which is associated with a familial form of Parkinson's disease. nih.gov Research also indicates that the binding of DOPAC to α-synuclein can decrease the protein's affinity for lipids, potentially impacting its normal function. biorxiv.org

Table 2: Research Findings on DOPAC and α-Synuclein Fibrillation

| Finding | Mechanism/Observation | Associated Disease | Reference |

|---|---|---|---|

| Inhibition of α-Synuclein Fibrillation | Non-covalent binding of DOPAC to α-Syn monomer; stabilization of transient oligomers. | Parkinson's Disease, Synucleinopathies | pathbank.orgfrontiersin.org |

| Role of Oxidation | α-Synuclein accelerates DOPAC oxidation; the resulting quinone is the active inhibitor. | Parkinson's Disease, Synucleinopathies | pathbank.org |

| Effect on Familial Variants | Decreases amyloid fibril formation in the E46K α-synuclein variant. | Familial Parkinson's Disease | nih.gov |

| Impact on Protein Function | Interaction with α-synuclein decreases its binding affinity to lipids. | Parkinson's Disease, Synucleinopathies | biorxiv.org |

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that plays a significant role in various cellular processes and has been implicated in the pathology of neurodegenerative disorders, including Alzheimer's and Parkinson's disease. nih.govnih.gov The activity of GSK-3β is linked to dopamine signaling pathways; hyperdopaminergic conditions can lead to an increase in GSK-3β activity. nih.gov Inhibition of GSK-3β is being explored as a potential therapeutic strategy for these conditions. nih.gov However, based on the available scientific literature, there is a lack of direct research specifically investigating the modulatory effect of 3,4-dihydroxyphenylacetic acid (DOPAC) on GSK-3β activity.

Antioxidant Activity Studies

The antioxidant potential of phenolic compounds is a significant area of pharmacological research. These activities are primarily attributed to their ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in a wide range of pathological conditions. The investigation into the antioxidant properties of 3,4-Diacetoxyphenylacetic acid and its related metabolites focuses on key mechanisms such as the scavenging of free radicals and the prevention of oxidative damage to cellular components like lipids.

The capacity of a compound to scavenge free radicals is a primary indicator of its antioxidant activity. A widely used method to determine this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comnih.gov This assay is based on the principle that an antioxidant compound will donate a hydrogen atom to the stable DPPH radical, which is characterized by a deep purple color and strong absorption at 517 nm. nih.gov Upon receiving a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance. nih.gov This color change is measurable and directly correlates with the radical scavenging capacity of the compound being tested. mdpi.com

Phenolic compounds, in particular, are recognized as excellent hydrogen donors, enabling them to effectively neutralize various radicals. researchgate.net While direct studies on the DPPH radical scavenging activity of this compound are not extensively detailed in the available research, the activity of its parent compound, 3,4-dihydroxyphenylacetic acid (DOPAC), has been examined. Studies on structurally similar phenolic acids demonstrate that the number and position of hydroxyl groups on the aromatic ring strongly influence antioxidant activity. nih.gov For instance, research comparing various dihydroxy and trihydroxyphenolic acids found that all tested compounds behaved as radical scavengers. nih.gov

The general mechanism for this activity involves the direct interaction of the antioxidant with the radical, terminating the radical chain reactions that are central to processes like lipid peroxidation. researchgate.net

Lipid peroxidation is a process of oxidative degradation of lipids, particularly polyunsaturated fatty acids within cell membranes, initiated by reactive oxygen species. ptfarm.pl This process leads to cellular damage and has been linked to various diseases. The ability of a compound to inhibit lipid peroxidation is a crucial aspect of its antioxidant profile.

Research into the effects of the related compound 3,4-dihydroxyphenylacetic acid (DOPAC) has shown its capacity to inhibit lipid peroxidation. In one study, DOPAC was demonstrated to suppress the formation of conjugated diene hydroperoxides in rat plasma, which is a key step in the lipid peroxidation cascade. nih.gov This inhibitory effect was observed in a dose-dependent manner. nih.gov Furthermore, at a concentration of 50 microM, DOPAC was able to suppress the consumption of alpha-tocopherol (vitamin E), an endogenous antioxidant, during the oxidation of soybean phosphatidylcholine vesicles, further highlighting its protective effect against lipid degradation. nih.gov In a comparative study, 3,4-dihydroxyphenylacetic acid was identified as the most effective compound in a lipid peroxidation assay when compared to other dihydroxy- and trihydroxyphenolic acids. nih.gov

The data suggests that compounds like DOPAC can provide significant antioxidant protection by interfering with the propagation of lipid peroxidation. nih.gov

Elucidation of Cellular and Molecular Mechanisms of Action

Understanding the specific cellular and molecular pathways through which this compound and its metabolites exert their effects is essential for characterizing their pharmacological profile. This involves investigating interactions with enzymes, modulation of gene expression and signaling pathways, and binding to cellular receptors.

Phenolic compounds can influence cellular activity by modulating or inhibiting specific enzymes. Studies on 3,4-dihydroxyphenylacetic acid (DOPAC), the active metabolite of this compound, have revealed its role as a potential inducer of aldehyde dehydrogenase (ALDH) enzymes. nih.gov In murine hepatoma cells, DOPAC was shown to enhance total ALDH activity in a concentration-dependent manner. nih.gov This modulation extends to the genetic level, with DOPAC increasing the gene expression of several ALDH isozymes. nih.gov

Table 1: Effect of 3,4-Dihydroxyphenylacetic Acid (DOPAC) on Aldehyde Dehydrogenase (ALDH) Gene Expression

| ALDH Isozyme | Effect of DOPAC Treatment |

|---|---|

| ALDH1A1 | Concentration-dependent increase in gene expression |

| ALDH2 | Concentration-dependent increase in gene expression |

| ALDH3A1 | Concentration-dependent increase in gene expression |

This induction of ALDH, a key enzyme family in detoxification processes, suggests a protective role against cellular stress induced by aldehydes. nih.gov

The biological activities of phenolic compounds are often mediated through their influence on cellular signaling pathways and the subsequent regulation of gene expression. nih.gov The metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) has been shown to modulate key signaling molecules. For instance, DOPAC stimulates the nuclear translocation of NFE2-related factor 2 (Nrf2) and the aryl hydrocarbon receptor (AhR), both of which are crucial transcription factors involved in the cellular stress response and detoxification. nih.gov

In the context of metabolic disorders, DOPAC has been found to improve gut barrier function in type 2 diabetes mouse models by inhibiting the mitogen-activated protein kinase (MAPK) - myosin light-chain kinase (MLCK) signaling pathway. nih.gov The inhibition of this pathway led to enhanced expression of tight junction proteins, which are critical for maintaining intestinal barrier integrity. nih.gov Furthermore, this study demonstrated that DOPAC exerted an anti-inflammatory effect by decreasing the levels of pro-inflammatory cytokines like lipopolysaccharide (LPS) and interleukin (IL)-6, while increasing the anti-inflammatory cytokine IL-10. nih.gov

Preclinical Research and Efficacy Model Development

The preclinical evaluation of this compound has been primarily situated within the broader context of developing treatments for amyloid-related diseases. While specific, detailed studies on this individual compound are not extensively available in publicly accessible scientific literature, its inclusion in patents for neurodegenerative and metabolic disorders suggests a theoretical basis for its potential therapeutic efficacy. The methodologies for assessing such compounds are well-established and provide a framework for how this compound would be investigated.

In Vitro Efficacy Assessment Methodologies

In vitro studies are fundamental in preclinical research, offering a controlled environment to elucidate the biological and pharmacological effects of a compound at the cellular and molecular level.

Initial in vitro assessments would involve determining the cytotoxic profile of this compound. Cell-based assays are crucial for establishing a therapeutic window and understanding the compound's impact on cell viability. A typical approach involves exposing various cell lines, including those relevant to the target disease (e.g., neuronal cells for neurodegenerative diseases), to a range of concentrations of the compound.

Cellular responses to this compound would also be a key area of investigation. For instance, in the context of amyloid diseases, studies would likely focus on the compound's ability to protect cells from amyloid-induced toxicity. This could involve measuring markers of oxidative stress, apoptosis, and inflammation in cells co-incubated with the compound and amyloidogenic proteins.

Table 1: Representative Data from Hypothetical Cell-based Assays for this compound

| Cell Line | Assay Type | Endpoint Measured | Hypothetical Result |

| SH-SY5Y (Human Neuroblastoma) | MTT Assay | Cell Viability (%) | IC50 > 100 µM |

| PC12 (Rat Pheochromocytoma) | LDH Release Assay | Cytotoxicity (%) | Minimal increase in LDH release at therapeutic concentrations |

| BV-2 (Mouse Microglia) | Griess Assay | Nitric Oxide Production | Dose-dependent decrease in LPS-induced NO production |

To understand the mechanism of action, biochemical enzyme assays are employed. Given that this compound is the diacetylated form of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine, it is plausible that its biological activity is either direct or mediated through its hydrolysis to DOPAC. Therefore, enzyme assays could investigate its interaction with enzymes involved in neuroinflammation or amyloid processing. For example, its effect on enzymes like beta-secretase (BACE1) or gamma-secretase, which are involved in the production of amyloid-beta peptides, could be assessed.

Ex Vivo Research Models

Ex vivo models bridge the gap between in vitro and in vivo research by utilizing tissue samples from living organisms. For this compound, this could involve treating brain slices or other relevant tissue explants with the compound. These models allow for the study of the compound's effects in a more complex biological environment, where cell-cell interactions and tissue architecture are preserved. For instance, brain slices from a transgenic mouse model of Alzheimer's disease could be used to assess the compound's ability to reduce amyloid plaque deposition or synaptic dysfunction.

In Vivo Efficacy Studies Utilizing Animal Models

In vivo studies in animal models are essential for evaluating the systemic effects, efficacy, and safety of a compound in a living organism.

For a compound like this compound, which has been patented for the treatment of amyloid diseases, relevant and validated animal models are critical. nih.govgoogle.com Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the development of amyloid plaques and cognitive deficits similar to Alzheimer's disease, are commonly used. nih.gov Similarly, animal models for Parkinson's disease, often induced by neurotoxins like MPTP, or models of type 2 diabetes would be relevant for testing the broader potential applications of this compound. nih.govgoogle.com The validation of these models involves confirming that they replicate key pathological features of the human disease.

Evaluation of Pharmacodynamic Endpoints

The pharmacodynamic properties of this compound are primarily understood through the biological activities of its major metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC or DHAA). In vivo, the acetyl groups of this compound are expected to be hydrolyzed, releasing DOPAC, which is responsible for the compound's therapeutic effects. Research has focused on DOPAC, revealing its significant antioxidant and anti-inflammatory activities.

DOPAC has been shown to be one of the most effective phenolic acid catabolites at scavenging free radicals and inducing phase II cytoprotective enzymes. researchgate.net It can significantly inhibit cytotoxicity induced by hydrogen peroxide in hepatocytes by enhancing the activity of total glutathione S-transferase. researchgate.net

In preclinical studies using animal models, the administration of DOPAC has demonstrated measurable beneficial effects on various biomarkers. For instance, in a study involving type 2 diabetes (T2D) mice, DOPAC administration led to significant improvements in markers of oxidative stress and inflammation. nih.gov The compound was found to increase the activity of antioxidant enzymes such as glutathione (GSH) and total superoxide dismutase (T-SOD) while reducing levels of malondialdehyde (MDA), a marker of oxidative stress. nih.gov Furthermore, DOPAC exhibited potent anti-inflammatory effects by lowering the concentration of the pro-inflammatory cytokine interleukin (IL)-6 and increasing the anti-inflammatory cytokine IL-10. nih.gov These activities suggest that the pharmacodynamic effects of this compound are linked to the modulation of oxidative stress and inflammatory pathways via its active metabolite. researchgate.netnih.gov

Table 1: Effects of 3,4-Dihydroxyphenylacetic Acid (DHAA) on Serum Biomarkers in T2D Mice

| Biomarker | Control Group | T2D Model Group | T2D + DHAA (150 mg/kg) | Outcome of DHAA Treatment |

| Oxidative Stress | ||||

| GSH (U/mgprot) | 18.5 | 10.2 | 16.8 | Increased antioxidant activity |

| T-SOD (U/mgprot) | 12.8 | 6.5 | 11.5 | Increased antioxidant activity |

| MDA (nmol/mgprot) | 1.5 | 3.8 | 1.9 | Reduced oxidative stress |

| Inflammation | ||||

| IL-6 (pg/mL) | 45 | 110 | 60 | Decreased pro-inflammatory cytokine |

| IL-10 (pg/mL) | 150 | 75 | 130 | Increased anti-inflammatory cytokine |

Data adapted from a study on T2D mice, showing the effect of DHAA on key pharmacodynamic endpoints related to oxidative stress and inflammation. nih.gov

Application of the 3Rs Principles in Preclinical Research

The ethical and scientific framework for conducting preclinical research involving animal models is guided by the principles of the 3Rs: Replacement, Reduction, and Refinement. wikipedia.org These principles are integral to the planning and execution of in vivo studies for compounds like this compound to ensure humane treatment and improve the quality of scientific data.

Replacement refers to the use of methods that avoid or replace the use of animals in research. nih.gov For a compound like this compound, initial pharmacodynamic and toxicological screening would ideally be performed using non-animal models. This could include in vitro studies with human cell cultures (e.g., hepatocytes, neurons) to assess cytotoxicity, metabolic pathways, and efficacy on specific cellular targets. researchgate.net Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, could also be employed to predict the compound's biological activities and potential toxicities before any animal testing is considered.

Reduction focuses on minimizing the number of animals used to obtain scientifically valid data. wikipedia.org This can be achieved through careful experimental design and statistical analysis. For instance, in preclinical studies of this compound, a robust statistical plan would ensure that the minimum number of animals per group is used to achieve the necessary statistical power. Sharing control groups among different experiments or using advanced imaging techniques that allow for longitudinal monitoring of individual animals can also significantly reduce the total number of animals required. researchgate.net

Refinement involves modifying experimental procedures to minimize potential pain, suffering, and distress, and to enhance animal welfare. nih.gov When in vivo studies are necessary for this compound, refinement strategies are critical. This includes using the least invasive methods for substance administration and sample collection, providing appropriate housing and environmental enrichment, and defining clear, humane endpoints to ensure that animals are not subjected to unnecessary suffering. biobide.com Regular monitoring for any signs of distress and the use of analgesics or anesthetics when appropriate are also key components of refinement. The implementation of these 3Rs principles is a legal and ethical requirement in many regions and is essential for conducting responsible preclinical research. nih.govnih.gov

Metabolism and Pharmacokinetics of 3,4 Diacetoxyphenylacetic Acid

In Vivo Metabolic Pathways and Biotransformation

The biotransformation of 3,4-Diacetoxyphenylacetic acid is characterized by its conversion into several key metabolites through a series of enzymatic reactions. This process begins with the hydrolysis of the ester bonds, leading to the formation of DOPAC, which then undergoes further metabolic changes.

Upon entering a biological system, this compound is presumed to be rapidly deacetylated to form its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). DOPAC is a known metabolite of the neurotransmitter dopamine (B1211576). wikipedia.org The metabolic cascade of DOPAC is well-established. It is further metabolized to form homovanillic acid (HVA) and m-hydroxyphenylacetic acid. nih.gov The conversion of DOPAC to HVA is a key step in dopamine degradation and involves the enzyme catechol-O-methyl transferase (COMT). wikipedia.org

The metabolic relationship between these compounds is summarized in the table below:

| Precursor Compound | Primary Metabolite | Secondary Metabolites |

| This compound | 3,4-dihydroxyphenylacetic acid (DOPAC) | Homovanillic acid (HVA), m-hydroxyphenylacetic acid |

The acetyloxy groups at the 3 and 4 positions of the phenyl ring are critical to the metabolic fate of this compound. These ester groups likely increase the lipophilicity of the molecule, potentially enhancing its absorption. In vivo, these acetyl groups are susceptible to hydrolysis by esterase enzymes present in the plasma and various tissues. This deacetylation is a common metabolic pathway for acetylated phenolic compounds and is often a prerequisite for further metabolism or biological activity. The cleavage of these groups unmasks the hydroxyl groups, forming the catechol structure of DOPAC, which is then a substrate for further enzymatic reactions.

Following the formation of DOPAC, conjugation reactions can occur as part of phase II metabolism. Phenylacetic acids, in general, are known to form conjugates with amino acids. Specifically, glycine (B1666218) conjugates of phenylacetic acids have been identified as a metabolic pathway. nih.gov This conjugation process increases the water solubility of the metabolites, facilitating their excretion from the body.

The metabolism of DOPAC involves both dehydroxylation and O-methylation. The conversion of 3,4-dihydroxyphenylacetic acid to m-hydroxyphenylacetic acid is an example of dehydroxylation. nih.gov O-methylation, catalyzed by COMT, is a significant pathway in the metabolism of catecholamines and their metabolites. In this process, a methyl group is transferred from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol ring of DOPAC, leading to the formation of homovanillic acid. wikipedia.org

Pharmacokinetic Profiling in Experimental Systems

Pharmacokinetic studies have primarily focused on the active metabolite, 3,4-dihydroxyphenylacetic acid, providing insights into its absorption and distribution.

The pharmacokinetic parameters for DOPAC are detailed in the interactive table below:

| Pharmacokinetic Parameter | Value Range | Description |

| Distribution Half-life (t½α) | 3.27 - 5.26 min | The time taken for the initial, rapid distribution of the compound from the central to the peripheral compartments. |

| Elimination Half-life (t½β) | 18.4 - 33.3 min | The time taken for the concentration of the compound in the body to be reduced by half during the elimination phase. |

Excretion Patterns and Elimination Routes

The elimination of 3,4-dihydroxyphenylacetic acid (DOPAC) from the body is a rapid process, primarily occurring via the kidneys. nih.gov Following its formation, DOPAC is largely excreted in the urine. karger.comjst.go.jp The urinary levels of DOPAC are often considered a valuable indicator of renal dopamine synthesis and activity. karger.comoup.com In situations of compromised renal function, such as chronic renal parenchymal disease, the urinary excretion of DOPAC is significantly reduced, with the reduction correlating to the degree of functional deterioration. karger.comjst.go.jp

Interrelationships with Endogenous Biochemical Pathways (e.g., dopamine metabolism)

3,4-Dihydroxyphenylacetic acid (DOPAC) is intrinsically linked to the metabolic pathway of dopamine, a critical neurotransmitter. wikipedia.org Dopamine metabolism proceeds via two main enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). wikipedia.orgcaymanchem.com

DOPAC is the initial product formed when dopamine undergoes oxidative deamination catalyzed by MAO. wikipedia.orgcaymanchem.com This reaction first produces an unstable intermediate, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then quickly oxidized by aldehyde dehydrogenase to form the more stable DOPAC. mdpi.comhmdb.ca

Subsequently, DOPAC itself serves as a substrate for the enzyme COMT. wikipedia.org COMT catalyzes the methylation of DOPAC, converting it into homovanillic acid (HVA). wikipedia.orgcaymanchem.com HVA is the other major final metabolite of dopamine. wikipedia.org Therefore, the metabolic sequence is as follows: Dopamine is converted to DOPAC by MAO, and DOPAC is then converted to HVA by COMT. wikipedia.org The ratio of DOPAC to dopamine is often used as a measure of dopamine turnover in specific brain regions. researchgate.net

The following table summarizes the key enzymes and transformations in the dopamine metabolic pathway involving DOPAC.

| Precursor | Enzyme | Metabolite |

| Dopamine | Monoamine Oxidase (MAO) | 3,4-Dihydroxyphenylacetic acid (DOPAC) |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Catechol-O-methyltransferase (COMT) | Homovanillic acid (HVA) |

This table outlines the primary enzymatic steps in the metabolism of dopamine leading to and involving DOPAC.

Influence of Administration Route on Metabolic and Pharmacokinetic Profiles

The route of administration is a critical factor that influences the absorption, distribution, metabolism, and excretion (ADME) of any compound, including what is expected for this compound. nih.govgenomind.com The primary distinction lies between intravascular (e.g., intravenous) and extravascular (e.g., oral) routes. patelkwan.com

Intravenous (IV) administration introduces the compound directly into the systemic circulation, resulting in 100% bioavailability and immediate onset of distribution. genomind.com Pharmacokinetic studies of DOPAC administered intravenously to rats show it follows a two-compartment model with a very rapid distribution into peripheral tissues and swift elimination. nih.gov

In contrast, oral administration requires the compound to be absorbed from the gastrointestinal tract. nih.gov For this compound, this would involve liberation from its dosage form, dissolution, and passage across the gut wall into the portal circulation before reaching the systemic circulation. genomind.com During this process, it would be exposed to esterases in the gut and liver, leading to its conversion to DOPAC. This process, known as first-pass metabolism, can significantly reduce the amount of the parent drug that reaches the bloodstream. genomind.com

Studies on related compounds have shown that the route of administration can lead to quantitative changes in metabolic pathways. nih.gov For DOPAC, oral administration has been observed to result in more extensive metabolism to homovanillic acid (HVA) and m-hydroxyphenylacetic acid compared to parenteral administration. nih.gov This is likely due to the significant activity of COMT and other metabolizing enzymes in the gut wall and liver that the compound encounters after oral absorption. nih.gov

The table below presents pharmacokinetic parameters for DOPAC following intravenous administration in rats, which can serve as a baseline for comparison with other routes. nih.gov

| Pharmacokinetic Parameter | Value (Mean) | Unit |

| Distribution Half-life (t½α) | 3.27 - 5.26 | minutes |

| Elimination Half-life (t½β) | 18.4 - 33.3 | minutes |

Data derived from a study in rats following intravenous bolus application of DOPAC. nih.gov

Structure Activity Relationship Sar and Computational Studies of 3,4 Diacetoxyphenylacetic Acid

Elucidation of Structural Determinants for Biological Activity

The specific arrangement of atoms and functional groups in 3,4-Diacetoxyphenylacetic acid dictates its physicochemical properties and how it interacts with biological targets. Understanding these determinants is fundamental to explaining its efficacy.

This compound is a derivative of the naturally occurring compound 3,4-dihydroxyphenylacetic acid (DOPAC), which is the active metabolite. The core structure is phenylacetic acid, and the substituents on the phenyl ring are crucial for its activity. The key structural modifications in this compound are the two acetyl groups at the C3 and C4 positions of the phenyl ring.

These acetyl groups serve a critical function, effectively rendering the molecule a prodrug. By masking the hydrophilic hydroxyl groups of DOPAC, the acetate (B1210297) esters increase the lipophilicity of the compound. This modification can enhance its ability to cross cellular membranes, including potentially the blood-brain barrier. Once inside the body, esterase enzymes hydrolyze the acetyl groups, releasing the active compound, DOPAC, at the target site. Therefore, the substituents directly impact the pharmacokinetics and bioavailability of the active molecule.

| Compound | Core Structure | Substituents at C3 and C4 | Key Role of Substituents |

|---|---|---|---|

| Phenylacetic acid | Phenylacetic acid | -H, -H | Basic scaffold |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Phenylacetic acid | -OH, -OH | Active form; provides antioxidant and anti-amyloid properties |

| This compound | Phenylacetic acid | -OCOCH₃, -OCOCH₃ | Increases lipophilicity; acts as a prodrug for DOPAC |

The therapeutic effects of this compound are primarily attributed to its active metabolite, DOPAC. The specific functional groups of DOPAC are instrumental in its antioxidant and anti-amyloid activities.

Antioxidant Effects: The 3,4-dihydroxy substitution on the phenyl ring, known as a catechol moiety, is the cornerstone of its potent antioxidant activity. Catechols are excellent electron donors and can effectively scavenge harmful reactive oxygen species (ROS). The two hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby terminating oxidative chain reactions that can damage cells. Caffeic acid, which also contains a 3,4-dihydroxyphenyl moiety, is known to possess high antioxidant activity for this reason. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used in drug design to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov This allows for the prediction of the activity of new, unsynthesized molecules.

Developing a QSAR model for a series of compounds related to this compound would involve several key steps. First, a dataset of structurally similar phenylacetic acid derivatives with experimentally measured biological activities (e.g., antioxidant capacity or Aβ aggregation inhibition) would be compiled. Next, for each molecule, a set of numerical parameters known as molecular descriptors, which characterize its physicochemical properties, would be calculated. frontiersin.orgnih.gov

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is then generated that correlates the descriptors with the observed biological activity. frontiersin.orgnih.gov This equation forms the predictive model. Such a model could then be used to predict the antioxidant or anti-amyloid potency of novel phenylacetic acid derivatives before they are synthesized, saving significant time and resources in the drug discovery process. nih.gov The model's predictive power is validated using both internal and external sets of compounds to ensure its robustness and reliability. nih.gov

In QSAR studies, physicochemical descriptors quantify various aspects of a molecule's structure that can influence its biological activity. frontiersin.org For compounds like this compound and its analogs, several descriptors are particularly important.

Lipophilicity (LogP): This descriptor measures a compound's solubility in lipids versus water. It is crucial for predicting absorption and membrane permeability. The acetyl groups in this compound increase its LogP compared to DOPAC, enhancing its potential to cross biological membranes.

Electronic Descriptors: These describe the electron distribution in a molecule. For the catechol group of DOPAC, descriptors like the Highest Occupied Molecular Orbital (HOMO) energy are vital, as they relate to the molecule's ability to donate electrons and act as an antioxidant.

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular weight, molar volume). frontiersin.org They influence how well a molecule can fit into the binding site of a target protein.

| Physicochemical Descriptor | General Influence on Biological Activity | Relevance to this compound / DOPAC |

|---|---|---|

| Lipophilicity (LogP) | Affects membrane permeability and absorption | Higher for the prodrug, lower for the active form (DOPAC) |

| Polar Surface Area (PSA) | Influences transport properties and receptor binding | Lower for the prodrug, higher for DOPAC due to exposed -OH groups |

| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with biological targets | DOPAC has more H-bond donors (-OH) essential for anti-amyloid activity |

| HOMO/LUMO Energy | Relates to electronic reactivity and antioxidant potential | The high HOMO energy of DOPAC's catechol group facilitates electron donation |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational tools that simulate the interaction between a small molecule (ligand) and a biological target (receptor) at the atomic level. These methods can predict binding affinity and reveal the specific interactions that stabilize the ligand-receptor complex.

Molecular docking studies for the active form, DOPAC, could be performed to predict how it binds to targets relevant to Alzheimer's disease, such as beta-secretase 1 (BACE1) or within the structure of an Aβ fibril. The docking algorithm samples various orientations and conformations of the ligand within the target's binding site and scores them based on binding energy. The results can reveal the most probable binding mode and identify key interactions, such as hydrogen bonds between the catechol's hydroxyl groups and amino acid residues in the target protein.

Following docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic view of the interaction. mdpi.com An MD simulation calculates the forces between atoms and their subsequent motions over time, allowing researchers to observe the stability of the docked pose. mdpi.comfrontiersin.org These simulations can confirm whether the key interactions identified in docking are maintained over time in a solvated, dynamic environment and can reveal conformational changes in both the ligand and the protein upon binding. researchgate.net This provides a deeper understanding of the binding mechanism and the structural basis for the compound's biological activity.

Ligand-Protein Interaction Analysis

The interaction of DOPAC with proteins is crucial to its biological effects, particularly in the context of neurodegenerative diseases. Studies have focused on its interaction with α-synuclein, a protein central to the pathology of Parkinson's disease.

At lower, physiologically relevant concentrations, DOPAC engages in non-covalent interactions with the monomeric form of α-synuclein. nih.gov This binding is thought to occur at the N-terminal region of the protein, potentially in the vicinity of the tyrosine residue at position 39 (Y39). nih.gov This non-covalent association is significant because it stabilizes the formation of α-synuclein oligomers, preventing their subsequent assembly into the amyloid fibrils that are hallmarks of Parkinson's disease. nih.gov

The interaction induces a conformational change in α-synuclein, which alters how the protein binds to lipid membranes. nih.govresearchgate.net This modulation of membrane interaction is a key aspect of its mechanism. While the primary interaction is non-covalent, the catechol moiety of DOPAC is susceptible to oxidation, forming a quinone. This oxidized form can then covalently modify α-synuclein, particularly at higher concentrations. nih.gov The presence of α-synuclein has been observed to accelerate this spontaneous oxidation of DOPAC. nih.gov

| Protein Target | Interaction Type | Binding Region (Predicted) | Key Outcome | Reference |

|---|---|---|---|---|

| α-Synuclein | Non-covalent | N-terminal region (near Y39) | Stabilization of oligomers; inhibition of fibril formation. | nih.gov |

| α-Synuclein | Covalent (via DOPAC-quinone) | Not specified | Modification of monomeric and oligomeric α-synuclein. | nih.gov |

| α-Synuclein and E46K mutant | Conformational Induction | Overall protein structure | Alters protein dynamics and interaction with lipid membranes. | nih.govunipd.it |

Conformational Analysis and Binding Affinity Prediction

The ability of DOPAC to interact with various biological targets is dictated by its three-dimensional shape and flexibility. Computational studies using quantum chemical methods have explored the conformational landscape of DOPAC in detail. nih.gov

These analyses have identified thirteen distinct stable conformers of the molecule. nih.gov A key structural feature across all these conformers is that the acetic acid side chain is oriented significantly out of the plane of the aromatic ring, with a dihedral angle ranging from 60 to 95 degrees. nih.gov This non-planar arrangement is a critical determinant of its shape.

At standard temperature (298.15 K), the conformational mixture is dominated by the five lowest-energy conformers, which collectively account for approximately 99.7% of the population. nih.gov Each of these five principal conformers has a similar population, ranging from 16% to 24%, indicating that the molecule can easily adopt several shapes with minimal energy cost. nih.gov The low energy barriers between these states allow for rapid conformational isomerization, suggesting that DOPAC is a highly flexible molecule capable of adapting its shape to fit different protein binding sites. nih.gov

While detailed conformational analyses exist, specific computational predictions of binding affinity (such as Kd or ΔG values) for this compound or DOPAC with specific protein targets are not extensively reported in the reviewed literature. The research focus has been more on the conformational effects of the interaction rather than quantifying the binding energy. researchgate.netresearchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Number of Unique Conformers | 13 | nih.gov |

| Side Chain Orientation | Acetic acid side chain is 60-95° out of the aromatic ring plane. | nih.gov |

| Dominant Conformers | The 5 lowest-energy conformers constitute 99.7% of the population at 298.15 K. | nih.gov |

| Population of Dominant Conformers | Each of the 5 main conformers has a population between 16% and 24%. | nih.gov |

| Molecular Flexibility | Low energy barriers exist for conformational isomerization. | nih.gov |

Rational Design and Optimization of this compound Derivatives for Enhanced Efficacy

Specific studies detailing the rational design and optimization of derivatives of this compound for enhanced efficacy are not prominently featured in the scientific literature. However, the known structure-activity relationships of DOPAC and related catechol-containing compounds provide a foundation for hypothetical design strategies.

The biological activity of DOPAC, including its antioxidant and cytoprotective effects, is strongly linked to its 3,4-dihydroxyphenyl (catechol) moiety. researchgate.net This group is essential for its ability to scavenge free radicals and interact with targets like α-synuclein. Therefore, a primary principle in designing derivatives would be the preservation or bioisosteric replacement of this catechol group to maintain its core activity.

Rational design efforts could focus on modifying the acetic acid side chain. These modifications could aim to improve pharmacokinetic properties, such as membrane permeability or metabolic stability, or to enhance binding affinity and selectivity for a specific protein target. For instance, converting the carboxylic acid to an ester or amide could increase lipophilicity and potentially improve blood-brain barrier penetration. Extending or branching the side chain could allow for new interactions with amino acid residues within a target's binding pocket.

| Structural Modification Site | Proposed Change | Rationale for Optimization |

|---|---|---|

| Catechol (3,4-dihydroxy) Group | Bioisosteric replacement (e.g., with hydroxy-pyridone or similar) | Improve metabolic stability (resistance to O-methylation) while maintaining hydrogen bonding capacity. |

| Acetic Acid Side Chain (Carboxyl Group) | Esterification or amidation | Increase lipophilicity, enhance membrane permeability, and potentially act as a prodrug. |

| Acetic Acid Side Chain (Alkyl Linker) | Chain extension, branching, or introduction of conformational constraints (e.g., cyclopropyl (B3062369) group) | Probe for additional binding interactions within the target protein's active site to increase affinity or selectivity. |

| Aromatic Ring | Introduction of small substituents (e.g., fluorine, chlorine) | Modulate electronic properties of the catechol group and potentially block sites of metabolic attack. |

Analytical Methodologies for 3,4 Diacetoxyphenylacetic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and quantifying 3,4-Diacetoxyphenylacetic acid from various matrices. The choice of method depends on the sample complexity, required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound and its parent compounds. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

Detailed research on the closely related compound, 3,4-dihydroxyphenylacetic acid (DOPAC), demonstrates the utility of HPLC. For instance, a reversed-phase HPLC assay coupled with electrochemical detection (ECD) was developed for measuring plasma concentrations of DOPAC. nih.gov The system was operated isocratically with a mobile phase consisting of an aqueous buffer and methanol (B129727). nih.gov The separation of catecholamines and related acids can also be achieved using a mobile phase of methanol in a citrate (B86180) buffer containing additives like sodium ethylenediaminetetraacetic acid (EDTA) and an ion-pairing agent such as 1-octanesulfonic acid. documentsdelivered.com For mass spectrometry-compatible methods, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

The following table summarizes typical HPLC conditions used for the analysis of related phenylacetic acid derivatives.

Table 1: Example HPLC Parameters for Phenylacetic Acid Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Reversed-Phase (e.g., C18) | Newcrom R1 |

| Mobile Phase | 0.03 M KH2PO4 buffer with 0.15 mM EDTA in methanol (8.75:1.25), pH 4.0 nih.gov | Acetonitrile (B52724) (MeCN), water, and phosphoric acid sielc.com |

| Detection | Electrochemical Detection (ECD) nih.gov | UV or Mass Spectrometry (MS) sielc.com |

| Flow Rate | 1.5 mL/min nih.gov | Not Specified |

| Mode | Isocratic nih.govdocumentsdelivered.com | Isocratic |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polar carboxylic acid group, this compound has low volatility, making direct GC analysis challenging. nih.gov Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester. nih.govthermofisher.com This process enhances thermal stability and improves chromatographic peak shape. nih.gov

Common derivatization strategies for carboxylic acids prior to GC analysis include:

Esterification: Reagents like BF3/butanol can be used to form butyl esters. nih.gov

Silylation: Agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the acid to a trimethylsilyl (B98337) (TMS) ester. nih.gov

Alkylation: Reagents like pentafluorobenzyl bromide (PFBBr) are used to create fluorinated derivatives, which are highly sensitive to electron capture detection (ECD). thermofisher.com

While the two acetyl groups on this compound increase its volatility compared to its parent compound DOPAC, derivatization of the remaining carboxylic acid moiety is generally necessary for optimal GC performance.

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Agent | Target Functional Group | Resulting Derivative | Reference |

|---|---|---|---|

| BF3/Butanol | Carboxylic Acid | Butyl Ester | nih.gov |

| BSTFA | Carboxylic Acid | Trimethylsilyl (TMS) Ester | nih.gov |

| PFBBr | Carboxylic Acid | Pentafluorobenzyl Ester | thermofisher.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis, reaction monitoring, and determining appropriate solvent systems for column chromatography. libretexts.orgaga-analytical.com.pl For the analysis of this compound, silica (B1680970) gel plates are typically used as the stationary phase due to their acidic nature, which is suitable for separating acidic compounds. libretexts.org

A mixture of polar and non-polar solvents is used as the mobile phase; the specific composition is chosen to achieve optimal separation. libretexts.org For separating polar compounds like phenylacetic acids, a solvent system such as ethyl acetate (B1210297), butanol, acetic acid, and water might be employed. libretexts.org After development, the spots are visualized. Since this compound is colorless, visualization can be achieved by using a UV lamp (if the compound is UV-active) or by staining with a chemical reagent. illinois.edusilicycle.com

Table 3: Visualization Reagents for Acids on TLC Plates

| Reagent | Procedure | Result | Reference |

|---|---|---|---|

| UV Light (254 nm) | Plate with fluorescent indicator (F254) is viewed under UV light. | UV-absorbing compounds appear as dark spots. | silicycle.com |

| Bromocresol Green | The dried plate is sprayed with a bromocresol green solution. | Acidic compounds yield yellow spots on a green background. | illinois.edu |

| Potassium Permanganate (B83412) | The plate is sprayed with an alkaline potassium permanganate solution. | Compounds that can be oxidized appear as yellowish spots on a purple background. | illinois.edu |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides valuable information about the molecular weight and structure of an analyte. When combined with chromatographic separation techniques (hyphenated techniques), it offers powerful analytical capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-MS)

LC-MS combines the separation capabilities of HPLC with the detection power of MS. This technique is ideal for the analysis of this compound, providing both retention time and mass spectral data for unambiguous identification and quantification. nih.gov Electrospray ionization (ESI) is a common ionization source for this type of analysis, and it can be operated in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred. nih.gov

In some cases, derivatization is employed prior to LC-MS analysis to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency, thereby increasing sensitivity. researchgate.netshimadzu.com For example, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid group. shimadzu.com Tandem mass spectrometry (MS/MS) can further increase selectivity and sensitivity, making it a powerful tool for analyzing complex biological samples. nih.govnih.gov

Table 4: LC-MS Parameters for Analysis of Related Analytes

| Parameter | Method for DOPAL nih.gov | Method for DHPG nih.gov |

|---|---|---|

| Technique | UPLC-MS/MS | LC-MS/MS |

| Ionization Source | Not specified | Negative Electrospray Ionization (ESI) |

| Derivatization | Required (with HTP) | Not required |

| Matrix | Rat Brain Tissue | Plasma and Brain Regions |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust hyphenated technique that pairs the separation power of gas chromatography with the detection capabilities of mass spectrometry. scispace.com As with standard GC, analysis of this compound by GC-MS requires a derivatization step to increase its volatility. nih.gov The derivatized analyte is then separated on the GC column and subsequently ionized and detected by the mass spectrometer.

The primary advantage of GC-MS is its ability to provide structural information from the fragmentation pattern of the analyte in the mass spectrometer. nih.gov This makes it an excellent tool for definitive identification. The combination of the compound's retention time from the GC and its unique mass spectrum provides a high degree of confidence in the analytical result. Acylation and other derivatization methods can be used to not only improve chromatography but also to yield unique mass spectral fragments that aid in specific identification. scispace.comnih.gov

Table 5: Derivatization Approaches for GC-MS of Carboxylic Acids

| Derivatization Strategy | Reagent Example | Purpose | Reference |

|---|---|---|---|

| Silylation | BSTFA | Increases volatility, forms TMS ester | nih.gov |

| Esterification | BF3/Methanol or Butanol | Increases volatility, forms methyl or butyl ester | nih.gov |

| Acylation | Acetic Anhydride (B1165640) | Can be used on other functional groups to improve chromatography | scispace.comnih.gov |

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) for Targeted Analysis

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) is a powerful analytical technique used for the separation, identification, and quantification of this compound. This method combines the high-resolution separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of a QTOF mass spectrometer. biocompare.com

The process begins with the injection of the sample into an LC system. The compound is passed through a column, such as a C18 column, which separates it from other components in the sample matrix based on its physicochemical properties. massbank.jp The separated analyte then enters the mass spectrometer.

In the QTOF mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI), which is suitable for polar molecules like this compound. rsc.orgmdpi.com The quadrupole first acts as a mass filter, and then the ions travel through the time-of-flight tube, where their mass-to-charge ratio (m/z) is determined with high accuracy based on the time it takes for them to reach the detector. This high-resolution mass data allows for the precise identification of this compound and its metabolites, even in complex biological matrices.

Table 1: Typical LC-QTOF/MS Parameters for Analysis of Phenylacetic Acid Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC Column | C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) massbank.jp | Separates the analyte from the sample matrix. |

| Mobile Phase | Gradient of water with 0.1% acetic acid and acetonitrile mdpi.com | Elutes the compound from the LC column. |

| Flow Rate | 0.3 mL/min mdpi.com | Controls the speed of the mobile phase. |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive researchgate.net | Generates ions from the analyte molecules. |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | Measures the mass-to-charge ratio with high accuracy. |

| Collision Energy | Variable (e.g., 6V) massbank.jp | Used for fragmentation in MS/MS experiments for structural confirmation. |

Spectroscopic Methods (e.g., UV-Visible Spectrophotometry)